3-(1-Methyl-1H-imidazol-2-yl)prop-2-enenitrile
Description
3-(1-Methyl-1H-imidazol-2-yl)prop-2-enenitrile is an α,β-unsaturated nitrile derivative featuring a 1-methylimidazole substituent conjugated to a nitrile group via a propenenitrile backbone. This structure confers unique electronic properties due to the electron-deficient nature of the α,β-unsaturated nitrile system and the aromatic imidazole ring.
Key structural features include:
- Imidazole ring: A planar aromatic heterocycle with two nitrogen atoms, contributing to π-π stacking and hydrogen-bonding interactions.
- α,β-Unsaturated nitrile: A conjugated system that enhances reactivity toward nucleophiles and influences photophysical properties.
Properties
CAS No. |
61582-32-9 |
|---|---|
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C7H7N3/c1-10-6-5-9-7(10)3-2-4-8/h2-3,5-6H,1H3 |
InChI Key |
FDCJCWZMDUOIOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C=CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-imidazol-2-yl)prop-2-enenitrile can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-imidazole with acrylonitrile under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, allowing it to react with the acrylonitrile to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as nickel or palladium may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-imidazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3-(1-Methyl-1H-imidazol-2-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-imidazol-2-yl)prop-2-enenitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The imidazole ring can interact with metal ions, making it useful in coordination chemistry and catalysis. The nitrile group can participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Structural Analogues with α,β-Unsaturated Nitriles
- (2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I)
- (2Z)-3-(9-Ethyl-9H-carbazol-3-yl)-2-(pyridin-2-yl)prop-2-enenitrile (III)
Comparison Highlights :
Key Findings :
- The imidazole substituent in the target compound may reduce π-π interaction strength compared to diphenylamino derivatives (Compound I) due to its smaller aromatic surface area.
Imidazole-Containing Derivatives
- Dimethyl 2-(4-methyl-1-(1-methyl-1H-imidazol-2-yl)-1-oxopentan-3-yl)malonate (7b)
- 3-(5-Methoxy-1H-indol-3-yl)-4-methyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-one (9b)
Comparison Highlights :
Key Findings :
- The nitrile group in the target compound increases electrophilicity compared to esters or ketones, making it more reactive in conjugate addition reactions.
- Imidazole-containing malonates (e.g., 7b) and indole derivatives (e.g., 9b) are prioritized for bioactivity studies, whereas α,β-unsaturated nitriles are explored for optoelectronic applications.
Benzimidazole Derivatives
- 1,3-Bis(2-methylprop-2-enoyl)ethane (Benzimidazole derivative)
Comparison Highlights :
Key Findings :
- Benzimidazole derivatives exhibit broader pharmacological relevance due to their fused-ring stability, whereas imidazole-based nitriles are less explored in drug discovery.
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